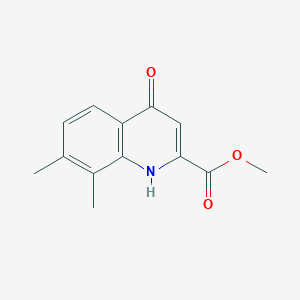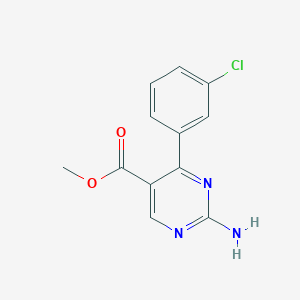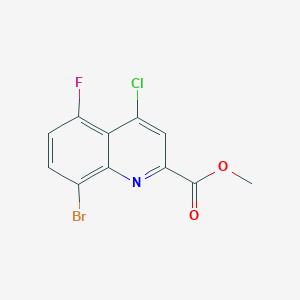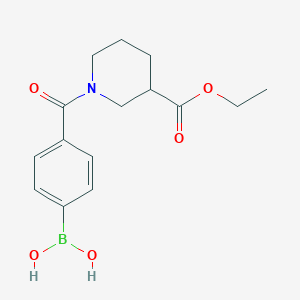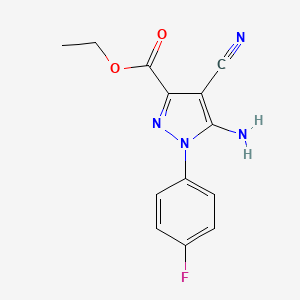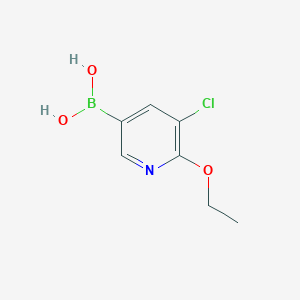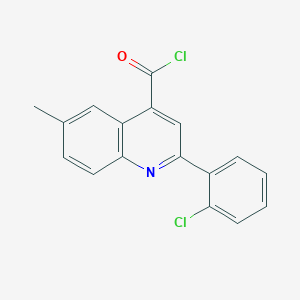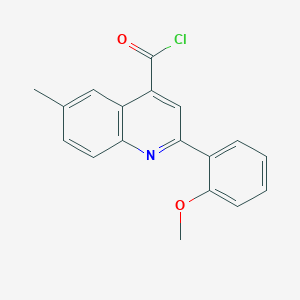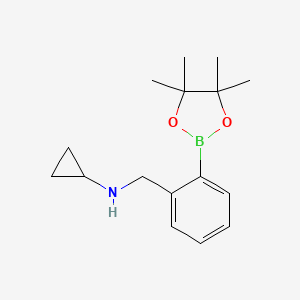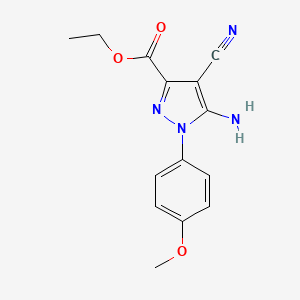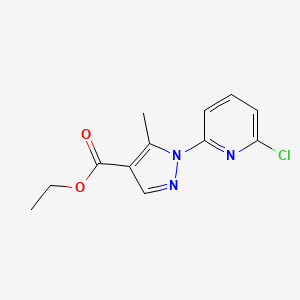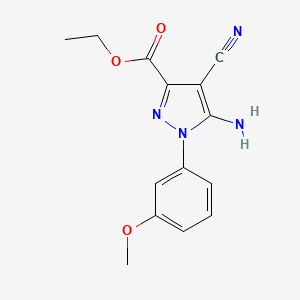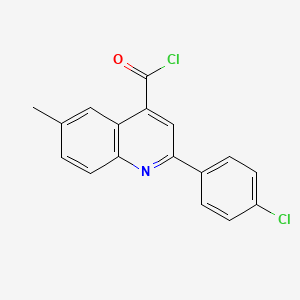
2-(4-氯苯基)-6-甲基喹啉-4-甲酰氯
描述
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives are known to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be analyzed using various spectroscopic techniques such as FT-IR, NMR, and HRMS . The specific structure would depend on the substituents attached to the quinazoline core.
Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions, depending on the substituents present. For example, they can react with arylamine compounds to form new compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-(4-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride” would depend on its specific structure. Quinazoline derivatives generally have a stable structure due to the conjugation of the two rings .
科学研究应用
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary : These derivatives have been synthesized to study their antimicrobial and anticancer activities .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
N-(4-chlorophenyl)-2 H-1,2,3-triazol-4-amine
- Application Summary : This compound has been synthesized and found to have remarkable potency (IC 50 of 0.023 μM), substantially more potent than any other IDO1 inhibitor .
- Methods of Application : The synthesis involves diazotization of 4-chloroaniline .
- Results or Outcomes : The compound was found to have a remarkable potency (IC 50 of 0.023 μM), substantially more potent than any other IDO1 inhibitor .
Polysulfones
- Application Summary : Polysulfones are a family of high-performance thermoplastics known for their toughness and stability at high temperatures . They contain an aryl-SO2-aryl subunit .
- Methods of Application : Polysulfones are used in specialty applications due to the high cost of raw materials and processing . They are used in electrical equipment, vehicle construction, and medical technology .
- Results or Outcomes : They can be used in the temperature range from -100 to +200 °C .
Dichlorobenzamide Derivatives
- Application Summary : Dichlorobenzamide derivatives were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .
- Methods of Application : The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
- Results or Outcomes : These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
2-(4-Chlorophenyl)-3-methylbutanoyl chloride
- Application Summary : This compound is a chemical reagent used in various organic synthesis reactions .
- Methods of Application : The specific methods of application would depend on the particular synthesis reaction being carried out .
- Results or Outcomes : The outcomes would also depend on the specific synthesis reaction .
Bis(dithiolene)nickel(II) complexes
- Application Summary : These complexes, which include 1,2-di(4-chlorophenyl)ethene-1,2-dithiolate, have been synthesized and characterized. They exhibit intense near-infra-red (NIR) absorptions, making them of interest for applications in optical recording, thermal writing, laser printing, laser filtration, infra-red photography, medical science, etc .
- Methods of Application : The complexes were synthesized and characterized by different chemical and physicochemical methods .
- Results or Outcomes : The complexes were found to exhibit intense near-infra-red (NIR) absorptions .
安全和危害
未来方向
属性
IUPAC Name |
2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-2-7-15-13(8-10)14(17(19)21)9-16(20-15)11-3-5-12(18)6-4-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDOESJNHZVAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199519 | |
| Record name | 2-(4-Chlorophenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160253-67-7 | |
| Record name | 2-(4-Chlorophenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




